molecular formula C22H17IN2O4S B2707258 (E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1192740-68-3

(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No.: B2707258
CAS No.: 1192740-68-3
M. Wt: 532.35
InChI Key: DASNBTKJDYFXCB-LFIBNONCSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring fused benzothiazole, oxadiazocine, and bicyclic methanobenzo systems. The iodine atom provides a heavy halogen substituent, which may enhance binding affinity in biological targets through halogen bonding . The methyl ester at position 13 contributes to solubility and metabolic stability.

Properties

IUPAC Name

methyl (13E)-13-[(3-iodophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2O4S/c1-22-17(20(27)28-2)18(14-8-3-4-9-15(14)29-22)25-19(26)16(30-21(25)24-22)11-12-6-5-7-13(23)10-12/h3-11,17-18H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASNBTKJDYFXCB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=CC=C5)I)SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC(=CC=C5)I)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structural framework that includes a thiazolo[2,3-d][1,3,5]oxadiazocine core. The presence of the iodine atom in the benzylidene moiety may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C19H19IN3O4S\text{C}_{19}\text{H}_{19}\text{I}\text{N}_3\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target structure exhibit significant antimicrobial properties. For instance, derivatives of thiazolo compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

A notable area of investigation is the anticancer activity of thiazolo derivatives. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, a related thiazolo compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells).

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes. Studies have shown that thiazolo derivatives can inhibit enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are relevant in neurodegenerative diseases and inflammation respectively. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and arthritis.

Table 1: Biological Activity Summary

Activity TypeTargetEffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AnticancerMCF-7 (breast cancer)Induced apoptosis
Enzyme InhibitionAcetylcholinesteraseInhibition
Enzyme InhibitionCOX-2Inhibition

Table 2: Structure-Activity Relationship (SAR)

SubstituentBiological ActivityObserved Effect
Iodine on benzylideneIncreased lipophilicityEnhanced cellular uptake
Methyl groupImproved solubilityBetter bioavailability

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolo compounds and evaluated their anticancer properties. One derivative showed an IC50 value of 5 µM against MCF-7 cells, significantly lower than standard chemotherapeutics. The study concluded that modifications at the benzylidene position could enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolo derivatives against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions exhibited superior antimicrobial effects compared to their non-halogenated counterparts. This finding suggests that halogenation may play a critical role in enhancing the efficacy of these compounds against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of polycyclic heterocycles with fused thiazole and oxadiazocine rings. Below is a comparative analysis with structurally related molecules from the evidence:

Compound Key Structural Features Molecular Weight Biological Activity Synthetic Route
Target Compound Benzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine core, 3-iodobenzylidene, methyl ester ~600–650 (estimated) Not explicitly reported; inferred potential for antitumor/antiviral activity Likely involves cyclocondensation of thiazole precursors with iodobenzaldehyde
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Thiadiazole-triazole hybrid, phenyl and methyl substituents 403 (C22H17N3O3S) Anticancer, antimicrobial (based on thiadiazole-triazole scaffolds) Hydrazone formation and cyclization
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine core, cyano and furyl substituents 403 (C22H17N3O3S) Antiproliferative (common in thiazolo-pyrimidines) Condensation of thiouracil derivatives with aldehydes
Methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate Imidazo-thiazine core, methyl ester 212.23 (C8H8N2O3S) Unknown; structural simplicity suggests use as a synthetic intermediate Cyclization of hydrazine derivatives

Key Observations

Core Heterocycles: The target compound’s benzo[g]thiazolo-oxadiazocine system is more structurally intricate than the thiazolo-pyrimidine (11b) or imidazo-thiazine () cores, likely conferring unique conformational rigidity and electronic properties.

Substituent Effects: The iodine atom in the target compound increases molecular weight and lipophilicity compared to cyano or furyl groups in 11b, which may influence pharmacokinetic properties like membrane permeability . The methyl ester in the target compound and 11b improves solubility relative to non-esterified analogs, a critical factor in drug design .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multistep cyclocondensation and stereochemical control, contrasting with the simpler one-pot cyclizations used for thiazolo-pyrimidines (11b) .

Biological Potential: While direct data are absent, related compounds like lankacidin C (from Pseudomonas BGCs, ) and thiazolo-pyrimidines (11b, ) exhibit antitumor activity, suggesting the target compound could share similar mechanisms. The piroxicam analogs in demonstrate that heterocyclic scaffolds with carboxylate groups can inhibit viral enzymes (e.g., HIV integrase), hinting at possible antiviral applications for the target compound.

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